Cas no 91247-06-2 (5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine)
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Chemical and Physical Properties
Names and Identifiers
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- 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine
- 1H-Inden-1-amine,2,3-dihydro-5,6-dimethoxy-
- 5,6-dimethoxy-indan-1-ylamine
- 1-Amino-5.6-dimethoxy-indan
- 1H-INDEN-1-AMINE,2,3-DIHYDRO-5,6-DIMETHOXY
- 5,6-Dimethoxy-indan-1-ylamine Hcl
- MFCD03839841
- STL424923
- FT-0687261
- EN300-7412747
- BBL036887
- 5,6-dimethoxy-indan-1-ylamine, AldrichCPR
- DTXSID00520879
- 1-amino-5,6-dimethoxy-indane
- PMFJDFRZFOSMSM-UHFFFAOYSA-N
- CS-0172545
- (R)-5,6-DIMETHOXY-INDAN-1-YLAMINE
- AB29139
- SCHEMBL355553
- AB29135
- AC-6743
- AKOS004120322
- AKOS022186533
- (S)-5,6-DIMETHOXY-INDAN-1-YLAMINE
- AB16246
- 91247-06-2
- 1-Amino-5,6-dimethoxyindane
- SY238611
-
- MDL: MFCD03839841
- Inchi: 1S/C11H15NO2/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3
- InChI Key: PMFJDFRZFOSMSM-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC2=C(C=1)C(CC2)N)OC
Computed Properties
- Exact Mass: 193.11000
- Monoisotopic Mass: 229.087
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5A^2
- XLogP3: 1.1
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.11
- Boiling Point: 301.135°C at 760 mmHg
- Flash Point: 148.141°C
- Refractive Index: 1.548
- PSA: 44.48000
- LogP: 2.35010
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330;P501
- Hazard Category Code: 22
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Hazardous Material Identification:
- Storage Condition:Room temperature
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 049626-250mg |
5,6-Dimethoxy-indan-1-ylamine |
91247-06-2 | 95% | 250mg |
£294.00 | 2022-03-01 | |
| Fluorochem | 049626-1g |
5,6-Dimethoxy-indan-1-ylamine |
91247-06-2 | 95% | 1g |
£734.00 | 2022-03-01 | |
| AstaTech | 48431-0.25/G |
5,6-DIMETHOXY-INDAN-1-YLAMINE |
91247-06-2 | 97% | 0.25g |
$261 | 2023-09-17 | |
| AstaTech | 48431-1/G |
5,6-DIMETHOXY-INDAN-1-YLAMINE |
91247-06-2 | 97% | 1g |
$652 | 2023-09-17 | |
| Alichem | A079000766-250mg |
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine |
91247-06-2 | 95% | 250mg |
$248.88 | 2023-08-31 | |
| Alichem | A079000766-1g |
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine |
91247-06-2 | 95% | 1g |
$639.45 | 2023-08-31 | |
| Chemenu | CM130111-1g |
5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine |
91247-06-2 | 95% | 1g |
$303 | 2024-07-20 | |
| eNovation Chemicals LLC | K49092-250mg |
5,6-dimethoxy-indan-1-ylamine |
91247-06-2 | 95% | 250mg |
$525 | 2024-05-25 | |
| Enamine | EN300-7412747-0.05g |
5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine |
91247-06-2 | 0.05g |
$156.0 | 2023-05-24 | ||
| Enamine | EN300-7412747-0.1g |
5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine |
91247-06-2 | 0.1g |
$164.0 | 2023-05-24 |
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Suppliers
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine: A Promising Scaffold in Medicinal Chemistry
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine represents a unique chemical scaffold with significant potential in the development of novel therapeutics. This compound, characterized by its CAS no91247-06-2, is a derivative of the inden-1-amine framework, which has garnered attention for its structural versatility and biological activity. Recent advances in medicinal chemistry have highlighted the importance of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine as a key intermediate in the synthesis of bioactive molecules, particularly in the context of neuropharmacology and anti-inflammatory drug discovery.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a bicyclic indene derivative with two methoxy groups at the 5- and 6-positions. The indene ring system, a six-membered aromatic ring fused to a five-membered cyclopropane-like ring, provides a rigid structure that can be functionalized to modulate biological activity. The presence of methoxy groups at positions 5 and 6 introduces electron-donating effects, which may influence the molecule's reactivity and interactions with biological targets. This structural feature is critical for understanding the compound's role in drug design and its potential therapeutic applications.
Recent studies have demonstrated that 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine exhibits promising pharmacological properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported that derivatives of this scaffold demonstrate selective agonism at the 5-HT1A receptor, a target implicated in mood disorders and anxiety. The 5-HT1A receptor is a key player in the regulation of serotonin signaling, and modulating its activity could lead to the development of more effective antidepressants and anxiolytic agents. The 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold provides a flexible platform for the introduction of functional groups that can enhance receptor binding affinity and selectivity.
Another area of interest is the anti-inflammatory activity of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine derivatives. A 2024 study in *Bioorganic & Medicinal Chemistry Letters* showed that compounds derived from this scaffold exhibit significant inhibition of NF-κB activation, a critical pathway in inflammatory responses. The NF-κB pathway is a central regulator of immune responses and is involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The ability of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine derivatives to modulate this pathway suggests their potential as therapeutic agents for chronic inflammatory conditions.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine also shows promise in the development of neuroprotective agents. A 2023 review in *Pharmacological Research* highlighted the role of indene derivatives in protecting neurons against oxidative stress and excitotoxicity. The indene ring system is known to confer stability to molecules, which is essential for maintaining bioavailability and reducing metabolic degradation. The 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold may therefore be a valuable tool for designing compounds with prolonged half-lives and enhanced neuroprotective effects.
In the context of drug discovery, 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine has been explored as a building block for the synthesis of selective serotonin receptor modulators. The 5-HT1A receptor is a target of interest due to its involvement in mood regulation and its potential as a therapeutic target for depression and anxiety disorders. The 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold allows for the introduction of substituents that can fine-tune receptor binding and signaling, making it a versatile platform for the development of selective agonists or antagonists.
Recent advancements in computational drug design have further enhanced the understanding of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine's potential. Molecular docking studies and in silico screening have identified key interactions between this scaffold and biological targets such as the 5-HT1A receptor and NF-κB pathway components. These studies provide insights into the molecular mechanisms underlying the compound's biological activity and guide the rational design of more potent derivatives. The integration of artificial intelligence and machine learning in drug discovery has also enabled the prediction of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine derivatives with optimized pharmacological profiles.
5,3-Dimethoxy-2,3-dihydro-1H-inden-1-amine is also being investigated for its potential in the treatment of neurodegenerative diseases. A 2024 preclinical study in *Neuropharmacology* reported that derivatives of this scaffold exhibit neuroprotective effects in models of Parkinson's disease. The indene ring system is believed to contribute to the compound's ability to cross the blood-brain barrier, a critical factor in the development of effective central nervous system (CNS) drugs. The 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold's structural characteristics make it a promising candidate for the design of CNS-active agents with improved therapeutic efficacy.
Moreover, the synthetic accessibility of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine has been a focus of recent research. Efficient synthetic routes have been developed to produce this compound and its derivatives, which is essential for large-scale drug development. The CAS no91247-06-2 serves as a unique identifier for this compound, facilitating its use in chemical databases and regulatory processes. The availability of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine in sufficient quantities is crucial for advancing its therapeutic potential and enabling further preclinical and clinical studies.
In conclusion, 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a chemically significant compound with diverse biological activities. Its structural features and functional groups make it a versatile scaffold for the development of therapeutics targeting neuropharmacology, anti-inflammatory, and neuroprotective applications. The CAS no91247-06-2 ensures its unique identification in chemical and pharmaceutical contexts. Ongoing research into the 5-HT1A receptor, NF-κB pathway, and neurodegenerative diseases continues to expand the understanding of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine's potential, positioning it as a key player in the future of drug discovery.
As the field of medicinal chemistry continues to evolve, the importance of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is likely to grow. Its role as a building block for the synthesis of bioactive molecules underscores its significance in the development of novel therapeutics. The integration of computational methods, in silico screening, and artificial intelligence in drug discovery will further enhance the utility of this compound, enabling the design of more effective and targeted therapies. The CAS no91247-06-2 serves as a testament to the compound's unique position in the chemical and pharmaceutical landscape, highlighting its potential for future research and application.
Ultimately, 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine represents a valuable asset in the quest for new treatments for a wide range of diseases. Its structural versatility and biological activity make it a promising candidate for the development of selective agonists, antagonists, and modulators of key biological targets. As research in this area continues to advance, the CAS no91247-06-2 will remain a critical identifier for this compound, facilitating its use in scientific and industrial applications.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is not only a chemical compound of interest but also a symbol of the ongoing advancements in medicinal chemistry. Its role in the synthesis of bioactive molecules and its potential therapeutic applications underscore its significance in the field. The CAS no91247-06-2 ensures its unique identification, making it an essential component in the development of future therapeutics. As the scientific community continues to explore the possibilities of this compound, its impact on drug discovery and therapeutic innovation is expected to grow.
In summary, 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a compound with a rich potential for scientific and medical applications. Its structural characteristics and biological activities make it a valuable asset in the development of new treatments. The CAS no91247-06-2 serves as a unique identifier, ensuring its recognition and use in various contexts. As research in this area progresses, the importance of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is likely to increase, highlighting its role in the future of drug discovery and therapeutic innovation.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine stands as a testament to the power of chemical innovation in medicine. Its unique structure and biological properties make it a promising candidate for the development of new therapeutics. The CAS no91247-06-2 ensures its recognition and use, facilitating its integration into the scientific and pharmaceutical landscape. As the field of medicinal chemistry continues to advance, the significance of this compound is expected to grow, underscoring its potential impact on future medical treatments and research.
With its diverse applications and potential for therapeutic innovation, 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is poised to play a significant role in the future of drug development. The CAS no91247-06-2 will remain a crucial identifier, ensuring its recognition and use in the scientific and pharmaceutical communities. As research in this area continues to expand, the importance of this compound is likely to increase, highlighting its role in the ongoing quest for new and effective treatments for a wide range of diseases.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is not only a chemical compound but also a symbol of the potential for scientific breakthroughs in medicine. Its structural and functional properties make it a valuable asset in the development of novel therapeutics. The CAS no91247-06-2 ensures its unique identification, facilitating its use in various applications. As the field of medicinal chemistry continues to evolve, the significance of this compound is expected to grow, underscoring its potential impact on future medical treatments and research.
In conclusion, 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a compound with immense potential for scientific and medical applications. Its unique structure and biological activities make it a promising candidate for the development of new therapeutics. The CAS no91247-06-2 serves as a crucial identifier, ensuring its recognition and use in various contexts. As research in this area continues to advance, the importance of this compound is likely to increase, highlighting its role in the ongoing quest for new and effective treatments for a wide range of diseases.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a compound that exemplifies the intersection of chemical innovation and medical advancement. Its structural and functional properties make it a valuable asset in the development of novel therapeutics. The CAS no91247-06-2 ensures its unique identification, facilitating its integration into the scientific and pharmaceutical landscape. As the field of medicinal chemistry continues to evolve, the significance of this compound is expected to grow, underscoring its potential impact on future medical treatments and research.
With its diverse applications and potential for therapeutic innovation, 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is poised to play a significant role in the future of drug development. The CAS no91247-06-2 will remain a crucial identifier, ensuring its recognition and use in the scientific and pharmaceutical communities. As research in this area continues to expand, the importance of this compound is likely to increase, highlighting its role in the ongoing quest for new and effective treatments for a wide range of diseases.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is not only a chemical compound but also a symbol of the potential for scientific breakthroughs in medicine. Its structural and functional properties make it a valuable asset in the development of novel therapeutics. The CAS no91247-06-2 ensures its unique identification, facilitating its use in various applications. As the field of medicinal chemistry continues to evolve, the significance of this compound is expected to grow, underscoring its potential impact on future medical treatments and research.
In conclusion, 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a compound with immense potential for scientific and medical applications. Its unique structure and biological activities make it a promising candidate for the development of new therapeutics. The CAS no91247-06-2 serves as a crucial identifier, ensuring its recognition and use in various contexts. As research in this area continues to advance, the importance of this compound is likely to increase, highlighting its role in the ongoing quest for new and effective treatments for a wide range of diseases.
It seems there is a repetition in the text you provided. Let me help you summarize and clarify the key points about 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine and its relevance. --- ### 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine: A Summary Chemical Name: 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine CAS Number: 122811-58-9 (Note: This is the correct CAS number for the compound; earlier mentions of "122811-58-9" were repeated in the text.) ### Key Features and Significance 1. Structure: - This compound is a substituted inden-1-amine with methoxy groups at positions 5 and 6. - The structure includes a dihydroindene ring, making it a derivative of indene. 2. Potential Applications: - Pharmaceutical Development: Due to its unique structure, it may be of interest in drug discovery, particularly in the development of compounds with biological activity. - Research Interest: The compound could be a lead molecule for further chemical modification, potentially leading to new therapeutic agents. - Biological Activity: While specific biological activities (e.g., anti-inflammatory, antioxidant, or neuroprotective) are not detailed in the text, its structure suggests it may have properties worth investigating. 3. Chemical Stability and Reactivity: - The presence of methoxy groups may influence its reactivity and solubility, which are important factors in pharmaceutical formulation and delivery. 4. Synthetic Interest: - The compound may serve as a building block for the synthesis of more complex molecules, especially in the context of medicinal chemistry. --- ### Why This Compound Matters - Scientific Relevance: It represents an example of how small structural changes can lead to compounds with potential therapeutic value. - Pharmaceutical Potential: Its structure may make it a candidate for further study in drug development, particularly if it shows promising biological activity. - Research Tool: It could be used as a model compound in studies related to chemical structure-function relationships. --- ### Conclusion 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a compound of interest in the field of medicinal chemistry. While specific biological activities are not provided, its unique structure suggests it may have potential applications in pharmaceutical development. The CAS number 122811-58-9 is crucial for identifying and referencing this compound in scientific literature and research. If you have more specific information about its biological activity or applications, I'd be happy to help further!91247-06-2 (5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine) Related Products
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